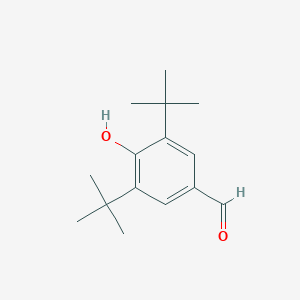

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Description

This compound has been reported in Nicotiana tabacum with data available.

structure in first source

Properties

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZRDZLFLOODMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057658 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-98-0 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1620-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VTI93VUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it explores its role as a precursor to compounds with significant anti-inflammatory activity, illustrating the pertinent biological signaling pathways.

Physicochemical Properties

This compound is a sterically hindered phenolic aldehyde. Its chemical structure, characterized by the presence of bulky tert-butyl groups ortho to the hydroxyl group, imparts significant antioxidant properties and influences its reactivity. The aldehyde functional group serves as a versatile handle for further chemical modifications.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| Appearance | Light yellow to yellow-beige crystalline powder | [2][3] |

| Melting Point | 189-191 °C | [4] |

| Boiling Point | 336.66 °C (rough estimate) | [4] |

| Solubility | Soluble in hot methanol (B129727) and ethanol (B145695) (50 mg/mL) | [2][5][6] |

| Density | 1.0031 g/cm³ (rough estimate) | [4] |

| Flash Point | 121.6 ± 18.5 °C | [4] |

| XLogP3 | 4.4 | [1][4] |

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Chemical shifts (δ) are observed for the aldehydic proton, aromatic protons, and the protons of the tert-butyl groups. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and carbons of the tert-butyl groups are identified. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are observed for the hydroxyl (O-H), carbonyl (C=O), and C-H stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed, along with characteristic fragmentation patterns. |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Duff reaction or a modified version, which involves the formylation of 2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis via Formylation of 2,6-di-tert-butylphenol

-

Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, and condenser is charged with glacial acetic acid and water.

-

Addition of Reagents: To the stirred solution, add ammonium (B1175870) acetate, paraformaldehyde, and 2,6-di-tert-butylphenol.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by vacuum filtration. The crude product is washed with water and can be further purified by recrystallization from a suitable solvent such as ethanol or toluene (B28343) to yield light yellow crystals.

Caption: A general workflow for the synthesis of this compound.

Physicochemical Characterization

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.[7][8][9][10][11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13][14] The solution should be free of solid particles.[12][14]

-

Instrumentation: Spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is typically prepared. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent disk.[15][16] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[15]

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[1][17][18][19]

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Biological Significance: Anti-inflammatory Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise as anti-inflammatory agents. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

The antioxidant properties conferred by the sterically hindered phenolic group are believed to play a crucial role in the anti-inflammatory mechanism. Phenolic antioxidants can act as radical scavengers through hydrogen atom transfer or single electron transfer mechanisms, thereby mitigating oxidative stress which is a key component of inflammation.[2][3][5][6][20]

Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger signaling cascades that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then upregulate the expression of pro-inflammatory genes, including those for TNF-α and IL-1β. Derivatives of this compound can interfere with these pathways, leading to a reduction in the production of these inflammatory mediators.

Caption: A simplified diagram of the anti-inflammatory signaling pathway modulated by derivatives of this compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable compound with well-defined chemical properties. Its utility as a synthetic intermediate, particularly for the development of novel anti-inflammatory agents, makes it a compound of significant interest to the research and drug development communities. The experimental protocols and pathway information provided in this guide serve as a foundational resource for professionals working with this versatile molecule.

References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IL-1β Augments TNF-α–Mediated Inflammatory Responses from Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. edisco.it [edisco.it]

- 11. Determination of Melting Point [unacademy.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. cif.iastate.edu [cif.iastate.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. fiveable.me [fiveable.me]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Electron ionization - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a sterically hindered phenolic aldehyde, is a valuable building block in organic synthesis. Its unique structural features, characterized by the presence of two bulky tert-butyl groups flanking a hydroxyl group and a formyl group on a benzene (B151609) ring, impart significant antioxidant properties and make it a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals. This technical guide provides a detailed overview of its physical and chemical properties, spectroscopic data, and common synthetic methodologies.

Physicochemical Properties

This compound is typically a light yellow or white to off-white crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Physical Appearance | Light yellow or white to off-white crystalline powder | [1][2] |

| Molecular Formula | C₁₅H₂₂O₂ | [3] |

| Molecular Weight | 234.33 g/mol | [3] |

| Melting Point | 185-193 °C | [3] |

| Boiling Point | ~336.7 °C (estimated) | [3] |

| Solubility | Soluble in hot methanol (B129727) and other organic solvents such as ethanol (B145695), ethers, and chloroform. | [2] |

| CAS Number | 1620-98-0 | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic proton, the aldehydic proton, the hydroxyl proton, and the protons of the tert-butyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl groups.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-H bonds, confirming the presence of the key functional groups.

Mass Spectrometry

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Duff reaction, which involves the formylation of a phenol.[4]

Experimental Protocol: Duff Reaction

This protocol outlines the synthesis of this compound from 2,6-di-tert-butylphenol (B90309).

Materials:

-

2,6-di-tert-butylphenol

-

Hexamethylenetetramine

-

Glacial acetic acid

-

Water

-

Hydrochloric acid (concentrated)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter flask

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-di-tert-butylphenol in glacial acetic acid.

-

Add hexamethylenetetramine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Hydrolyze the intermediate by adding a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture again under reflux for a short period.

-

Cool the reaction mixture, which should result in the precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound as a crystalline solid.

Synthesis Workflow

Caption: Synthesis of this compound via Duff Reaction.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of compounds with significant biological and industrial applications. Its derivatives have been explored for their potential as:

-

Antioxidants: The sterically hindered phenolic hydroxyl group is a key feature for radical scavenging activity.

-

Anti-inflammatory agents: Certain derivatives have shown potent anti-inflammatory properties.

-

Ligands for metal complexes: The molecule can act as a ligand in the formation of coordination compounds with various metals.

-

Building blocks for macrocyclic compounds: It is used in the synthesis of calixarenes and other macrocycles with specific host-guest properties.

Logical Relationship of Applications

Caption: Relationship between the core properties and applications.

References

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS No. 1620-98-0). The information is intended to inform researchers, scientists, and drug development professionals on the proper handling, storage, and potential risks of this compound.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | BHT aldehyde, 4-Formyl-2,6-di-tert-butylphenol |

| CAS Number | 1620-98-0 |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| Appearance | Light yellow to yellow-beige crystalline powder |

| Solubility | Soluble in hot methanol (B129727) and ethanol.[1] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]

Pictogram:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[3][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[5] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[6] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4][5] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |

Toxicological Data

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][3][4] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2][3][4] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols for Hazard Assessment

The irritant nature of this compound on the skin and eyes is a key safety concern. The following sections detail the standardized methodologies used to assess these hazards, based on OECD Test Guidelines.

Skin Irritation Testing (based on OECD Test Guideline 439: In Vitro Skin Irritation)

This in vitro method utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate containing culture medium.

-

Test Substance Application: A defined amount of this compound (typically as a solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes). Following exposure, the tissues are rinsed to remove the substance and then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.

Experimental workflow for in vitro skin irritation testing.

Eye Irritation Testing (based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is typically conducted in albino rabbits to assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are selected and acclimated to the laboratory conditions. Both eyes of each animal are examined to ensure they are free from defects.

-

Test Substance Instillation: A single dose of this compound (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Scoring: The severity of the ocular lesions is scored according to a standardized grading system.

-

Data Interpretation: The classification of the substance's irritancy is based on the severity and reversibility of the observed ocular lesions.

References

- 1. The Potential of Plant Phenolics in Prevention and Therapy of Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. plantaedb.com [plantaedb.com]

- 5. Frontiers | An extensive review on phenolic compounds and their potential estrogenic properties on skin physiology [frontiersin.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. This compound [webbook.nist.gov]

A Technical Guide to the 13C NMR Spectrum of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental procedures, and a structural representation.

Spectroscopic Data

The 13C NMR spectrum of this compound provides insights into the carbon framework of the molecule. Due to the molecule's symmetry, several carbon atoms are chemically equivalent, resulting in fewer signals than the total number of carbons.[1] The chemical shifts are influenced by factors such as hybridization and the electronic effects of neighboring functional groups.[2][3]

Table 1: 13C NMR Chemical Shift Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |

| C=O (Aldehyde) | 191.6 | 191.1 | The aldehydic carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |

| C-OH (Phenolic) | 158.5 | 159.2 | This quaternary carbon is attached to the hydroxyl group. |

| C-C(CH₃)₃ (tert-Butyl substituted) | 141.2 | 140.8 | These two equivalent quaternary carbons are attached to the tert-butyl groups. |

| C-CHO | 129.8 | 130.5 | The quaternary carbon to which the aldehyde group is attached. |

| CH (Aromatic) | 128.8 | 129.5 | These two equivalent aromatic carbons are ortho to the aldehyde group. |

| C(CH₃)₃ (tert-Butyl quaternary) | 35.4 | 35.8 | The two equivalent quaternary carbons of the tert-butyl groups. |

| C(CH₃)₃ (tert-Butyl methyl) | 31.1 | 30.7 | The six equivalent methyl carbons of the two tert-butyl groups. |

Note: Data is compiled from spectra recorded at 100 MHz.[4] Assignments are based on established chemical shift principles for substituted aromatic compounds.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring the 13C NMR spectrum of this compound.

2.1 Sample Preparation

-

Approximately 20-30 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

2.2 NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A standard NMR spectrometer with a proton frequency of 400 MHz (corresponding to a 13C frequency of 100 MHz) is utilized.[4]

-

Experiment Type: A standard proton-decoupled 13C NMR experiment is performed. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is set to ensure all carbon signals, particularly the downfield carbonyl carbon, are observed.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096) is accumulated to achieve a satisfactory signal-to-noise ratio.[2]

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

-

2.3 Data Processing

-

The accumulated Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

-

Phase correction (zero- and first-order) is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal TMS standard (0.00 ppm).

-

Peak picking is performed to identify the chemical shifts of all signals.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon numbering used for the NMR signal assignments.

Caption: Molecular structure of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Introduction

3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a derivative of 2,6-di-tert-butylphenol (B90309), is a sterically hindered phenolic aldehyde of significant interest in medicinal chemistry and materials science. Its structural motif is found in various antioxidants, and it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and stabilizers. The introduction of a formyl group onto the 2,6-di-tert-butylphenol backbone provides a reactive handle for further chemical modifications. This document provides detailed protocols for the synthesis of this compound from 2,6-di-tert-butylphenol via the Duff reaction, a well-established method for the formylation of phenols.

Reaction Overview: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[1][2][3] For phenols with bulky ortho substituents, such as 2,6-di-tert-butylphenol, the formylation occurs at the para position due to steric hindrance. The reaction proceeds through the formation of an electrophilic iminium ion from protonated HMTA, which then attacks the electron-rich aromatic ring of the phenoxide. Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the desired aldehyde.[3] An alternative approach involves the in-situ formation of the reactive species from formaldehyde (B43269) and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297).[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,6-di-tert-butylphenol, including the physicochemical properties of the starting material and product, as well as typical reaction parameters and outcomes.

| Parameter | 2,6-Di-tert-butylphenol (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₄H₂₂O | C₁₅H₂₂O₂ |

| Molecular Weight | 206.33 g/mol | 234.33 g/mol [1] |

| Appearance | White to off-white crystalline solid | Crystalline solid |

| Melting Point | 37-39 °C | 184-193 °C[4][5] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.08 (t, 1H), ~6.85 (d, 2H), ~4.8 (s, 1H, OH), ~1.45 (s, 18H) | ~9.8 (s, 1H, CHO), ~7.7 (s, 2H, Ar-H), ~5.8 (s, 1H, OH), ~1.4 (s, 18H, t-Bu) |

| ¹³C NMR (CDCl₃, δ ppm) | ~152.7, ~135.8, ~123.1, ~118.0, ~34.4, ~30.3 | ~192.0, ~159.0, ~139.5, ~129.5, ~128.0, ~34.5, ~30.0 |

| IR (KBr, cm⁻¹) | ~3640 (O-H), ~2960 (C-H), ~1430, ~1230 | ~3400 (O-H), ~2950 (C-H), ~1670 (C=O), ~1580, ~1240 |

| Reaction Yield | - | 67.5%[4] |

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound from 2,6-di-tert-butylphenol using a modified Duff reaction with paraformaldehyde and ammonium acetate.

Materials and Equipment:

-

2,6-Di-tert-butylphenol (0.1 mole, 20.6 g)

-

Ammonium acetate (0.8 mole, 61.7 g)

-

Paraformaldehyde (0.4 mole equivalent of formaldehyde, 12 g)

-

Glacial acetic acid (166 ml)

-

Water (34 ml)

-

500 ml reaction flask

-

Mechanical stirrer

-

Heating mantle

-

Thermometer

-

Water-cooled condenser

-

Vacuum filter apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 ml reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a water-cooled condenser, charge 166 ml of glacial acetic acid and 34 ml of water.[4]

-

Addition of Reagents: To the stirred solution, add 61.7 g (0.8 mole) of ammonium acetate, 12 g (0.4 mole equivalent) of paraformaldehyde, and 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol.[4]

-

Reaction: Heat the mixture to reflux, maintaining a temperature of approximately 111-112 °C, for 6 hours.[4]

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The product will precipitate out of the solution.

-

Purification: Pour the cooled mixture through a vacuum filter to collect the crystalline product. Wash the product cake thoroughly with water.[5]

-

Drying and Characterization: Dry the collected solid to obtain crystalline this compound. A typical yield is around 15.8 g (67.5%).[4] The product can be further purified by recrystallization if necessary. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. synarchive.com [synarchive.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a sterically hindered phenolic aldehyde with significant applications as an antioxidant and synthetic intermediate. The synthesis is achieved through the Duff reaction, a formylation method suitable for electron-rich aromatic compounds. This guide outlines the reaction mechanism, compares various reported methodologies, and offers a step-by-step protocol for its successful implementation in a laboratory setting.

Introduction

This compound is a valuable compound used as a precursor for antioxidants, light stabilizers, and other specialty chemicals, particularly in the plastics and rubber industries[1]. Its aldehyde functionality allows for further chemical modifications, enabling the synthesis of more complex molecules. The Duff reaction provides a direct method for the formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium[2][3]. While generally known for modest yields, modifications to the Duff reaction have been developed to improve its efficiency for specific substrates, including hindered phenols[4][5]. For phenols with blocked ortho positions, such as 2,6-di-tert-butylphenol (B90309), formylation occurs at the para position[6].

Reaction Mechanism

The Duff reaction proceeds through a multi-step mechanism. Initially, the acidic medium protonates hexamine, which then acts as an electrophile. The electron-rich phenol (B47542) attacks the electrophilic carbon, leading to the formation of an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product. The oxygen atom in the aldehyde group is ultimately derived from water during the hydrolysis step[6].

Caption: Generalized mechanism of the Duff reaction for the synthesis of this compound.

Comparative Data of Synthetic Protocols

Several variations of the Duff reaction have been reported for the synthesis of this compound. The choice of acid and reaction conditions significantly impacts the yield. The following table summarizes quantitative data from different methodologies.

| Starting Material | Formylating Agent | Acid/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Di-tert-butylphenol | Hexamethylenetetramine | Trifluoroacetic Acid | Reflux (83-90) | 12 | 60 | [4] |

| 2,6-Di-tert-butylphenol | Hexamethylenetetramine | Aqueous Acetic Acid (≥80%) | Reflux | Not Specified | "Excellent" | [7] |

| 2,6-Di-tert-butylphenol | Hexamethylenetetramine & Ammonium Acetate | Aqueous Acetic Acid | Reflux (111-112) | 6 | Not Specified | [7] |

| 2,4-Di-tert-butylphenol | Hexamethylenetetramine | Glacial Acetic Acid | 130 | 2 | 40-46 | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Duff Reaction in Aqueous Acetic Acid

This protocol is adapted from a patented method demonstrating high yields[7].

Materials:

-

2,6-Di-tert-butylphenol

-

Hexamethylenetetramine

-

Glacial Acetic Acid

-

Water

-

Hydrochloric Acid (optional, for workup)

-

Suitable organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-di-tert-butylphenol (1.0 molar equivalent) and hexamethylenetetramine (2.0-3.0 molar equivalents).

-

Solvent Addition: Add a solution of at least 80% aqueous acetic acid.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the reaction (typically several hours), cool the mixture to room temperature. Add water to hydrolyze the intermediate imine. Some protocols suggest the addition of aqueous acid, such as hydrochloric acid, and further heating to ensure complete hydrolysis[8].

-

Workup: Transfer the cooled reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-pentane[4] or methanol[8]) to yield crystalline this compound.

Protocol 2: Duff Reaction using Trifluoroacetic Acid

This protocol is based on a method reported to give a 60% yield[4].

Materials:

-

2,6-Di-tert-butylphenol

-

Hexamethylenetetramine

-

Trifluoroacetic Acid (TFA)

-

Ice-water

-

Sodium Carbonate

-

Diethyl ether

-

Chloroform

-

Pentane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware for workup and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-di-tert-butylphenol (1.0 molar equivalent) in trifluoroacetic acid.

-

Reagent Addition: Add hexamethylenetetramine (1.0 molar equivalent) to the solution.

-

Reflux: Heat the mixture to reflux (approximately 83-90 °C) for 12 hours.

-

Workup: After cooling, concentrate the reaction mixture. Add the residue to ice-water and stir for 15 minutes.

-

Neutralization and Extraction: Make the mixture basic with sodium carbonate and extract with diethyl ether.

-

Purification: Evaporate the ether to obtain a solid residue. Recrystallize the solid from a chloroform-pentane mixture to yield pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Duff reaction.

Caption: General experimental workflow for the Duff reaction synthesis.

Troubleshooting

-

Low Yield: The Duff reaction is often associated with low yields. Ensure anhydrous conditions when using non-aqueous acids like TFA. The molar ratio of hexamine to the phenol can be optimized.

-

Incomplete Reaction: Monitor the reaction by TLC. If the starting material persists, extend the reflux time.

-

Purification Difficulties: The crude product may contain unreacted starting materials or byproducts. Column chromatography or multiple recrystallizations may be necessary to achieve high purity.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Trifluoroacetic acid is highly corrosive. Handle with extreme care.

-

Hexamethylenetetramine is a flammable solid.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. 1620-98-0(this compound) | Kuujia.com [kuujia.com]

- 2. benchchem.com [benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]

- 8. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in polymer chemistry, focusing on its role as a primary antioxidant and a versatile building block for the synthesis of advanced polymer stabilizers. Detailed experimental protocols and comparative data are presented to guide researchers in utilizing this compound to enhance the stability and performance of polymeric materials.

Introduction: A Versatile Hindered Phenolic Antioxidant

This compound is a sterically hindered phenolic aldehyde that serves as a crucial intermediate in the synthesis of a variety of antioxidants and stabilizers for the polymer industry.[1] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a benzene (B151609) ring, is key to its function as a highly effective radical scavenger.[2] This steric hindrance enhances its stability and allows it to effectively interrupt the auto-oxidation chain reactions that lead to polymer degradation.[2][3][4]

The presence of the aldehyde functional group provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties, such as improved compatibility with specific polymer matrices and enhanced long-term stability.[1]

Applications in Polymer Stabilization

The primary application of this compound and its derivatives in polymer chemistry is to protect polymers from degradation caused by heat, oxygen, and UV radiation.[3] This degradation can manifest as discoloration, loss of mechanical strength, and changes in melt viscosity.[3]

Key Applications Include:

-

Primary Antioxidant: As a hindered phenol (B47542), it functions as a primary antioxidant by donating a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction.[3][4] This is particularly effective in a wide range of polymers, including polyolefins (polypropylene and polyethylene), styrenic polymers, and elastomers.[1]

-

Precursor to Advanced Stabilizers: The aldehyde group allows for the synthesis of various derivatives, such as Schiff bases (polyazomethines) and esters, which can exhibit enhanced antioxidant activity and lower volatility.[5]

-

Synergistic Blends: It is often used in combination with secondary antioxidants, such as phosphites and thioesters, to achieve a synergistic effect. While the hindered phenol scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, providing comprehensive protection to the polymer.[4]

Quantitative Performance Data

The effectiveness of antioxidants in polymers is commonly evaluated by measuring changes in physical and chemical properties after thermal aging. Key performance indicators include Oxidation Induction Time (OIT), Melt Flow Rate (MFR) or Melt Volume-Flow Rate (MVR), and the retention of mechanical properties.

Table 1: Oxidation Induction Time (OIT) of High-Density Polyethylene (HDPE) with Hindered Phenolic Antioxidants

| Antioxidant System | OIT (minutes) at 200°C | Reference |

| Unstabilized HDPE | < 1 | [6] |

| HDPE + Irganox 1010¹ | 89.73 | [6] |

| HDPE + Irganox 1330² | 97.25 | [6] |

| HDPE + Irganox 1024³ | < 89.73 | [6] |

| HDPE + Irganox 3114⁴ | < 89.73 | [6] |

¹Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) ²1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene ³2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide ⁴Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate

Table 2: Melt Flow Rate (MFR) of Polypropylene (B1209903) (PP) after Multiple Extrusions with Hindered Phenolic/Phosphite (B83602) Antioxidant Blends

| Antioxidant System (Phenol/Phosphite Ratio) | MVR (g/10 min) after 5th Extrusion | Yellowing Index (YI) after 5th Extrusion | OIT (°C) | Reference |

| Unstabilized iPP | ~100 | ~-1 | 0.8 | [7] |

| iPP + Irganox 1010/P-EPQ (6/4) | 19.8 | ~-0.2 | 74.8 | [7] |

Table 3: Mechanical Properties of Polypropylene (PP) Fibers with and without Antioxidant

| Material | Tensile Strength (MPa) | Reference |

| Pure PP | 549 | [8] |

| PP + Antioxidant Masterbatch¹ | 450 | [8] |

¹Combination of phenolic and phosphite antioxidants.

Experimental Protocols

Protocol for Incorporation of this compound into Polypropylene via Melt Mixing

Objective: To homogeneously disperse the antioxidant into a polypropylene matrix.

Materials and Equipment:

-

Polypropylene (PP) pellets

-

This compound

-

Twin-screw extruder

-

Pelletizer

-

Analytical balance

Procedure:

-

Pre-blending: Accurately weigh the desired amount of polypropylene pellets and this compound (typically 0.1-0.5 wt%). Dry-blend the components thoroughly in a container for 5-10 minutes to ensure a uniform mixture.

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder. For polypropylene, a typical profile ranges from 190°C to 220°C from the feeding zone to the die.[9]

-

Feed the pre-blended mixture into the extruder at a constant rate.

-

The molten polymer blend is extruded through the die to form strands.

-

-

Cooling and Pelletizing:

-

Pass the extruded strands through a water bath to cool and solidify them.

-

Feed the cooled strands into a pelletizer to produce uniform pellets of the stabilized polypropylene.

-

-

Drying: Dry the pellets in an oven at 80°C for at least 4 hours to remove any residual moisture before further processing or testing.

Protocol for Evaluating Antioxidant Performance

Objective: To assess the effectiveness of the incorporated antioxidant in preventing thermo-oxidative degradation.

A. Oxidation Induction Time (OIT) Measurement (ASTM D3895)

Equipment: Differential Scanning Calorimeter (DSC)

Procedure:

-

Place a small sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.

-

Heat the sample to 200°C under a nitrogen atmosphere.

-

Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.

-

Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better oxidative stability.[10]

B. Melt Flow Rate (MFR) Measurement (ASTM D1238)

Equipment: Melt Flow Indexer

Procedure:

-

Set the temperature of the melt flow indexer to 230°C for polypropylene.

-

Place a specified amount of the polymer pellets into the heated barrel.

-

Apply a standard weight (e.g., 2.16 kg for PP) to the piston.

-

After a specified pre-heating time, allow the molten polymer to extrude through a standard die for a set period.

-

Collect and weigh the extrudate. The MFR is expressed in grams per 10 minutes. An increase in MFR after aging indicates polymer chain scission and degradation.[11]

C. Mechanical Property Testing

Equipment: Universal Testing Machine

Procedure:

-

Prepare standardized test specimens (e.g., dumbbell-shaped for tensile testing) by injection molding or compression molding the stabilized polymer pellets.

-

Subject the specimens to accelerated aging in a forced-air oven at a specified temperature (e.g., 150°C) for various time intervals.

-

After each aging interval, perform tensile tests to measure properties such as tensile strength and elongation at break.

-

A smaller reduction in these properties compared to an unstabilized control indicates effective stabilization.[8]

Synthesis Protocol: Preparation of a Polyazomethine from this compound

Objective: To synthesize a polymer with potential antioxidant and thermal stabilizing properties.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Dissolve equimolar amounts of this compound and melamine in DMSO.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature and for a set duration to facilitate the condensation polymerization reaction.

-

The resulting polyazomethine can be isolated by precipitation in a non-solvent, followed by filtration and drying.

-

Characterize the polymer using techniques such as FTIR and NMR spectroscopy to confirm its structure.

Visualization of Mechanisms and Workflows

Antioxidant Mechanism of Hindered Phenols

Caption: Antioxidant mechanism of a hindered phenol in polymers.

Experimental Workflow for Evaluating Polymer Antioxidants

Caption: Experimental workflow for evaluating polymer antioxidants.

References

- 1. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 4. partinchem.com [partinchem.com]

- 5. dl.astm.org [dl.astm.org]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. abg-geosynthetics.com [abg-geosynthetics.com]

- 11. cathetermelt.com [cathetermelt.com]

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as an Antioxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a synthetic phenolic compound. Included are its applications, mechanisms of action, and detailed protocols for evaluating its antioxidant efficacy.

Introduction

This compound is a derivative of hydroxytoluene and shares structural similarities with the well-known synthetic antioxidant Butylated Hydroxytoluene (BHT).[1] It belongs to the class of hydroxybenzaldehydes, which are aromatic compounds containing both an aldehyde and a hydroxyl group on a benzene (B151609) ring.[2] This compound is utilized as a radical trapping agent in various commercial products, including foods, polymers, and cosmetics, to prevent oxidative degradation.[2] In scientific research, it serves as a key intermediate in the synthesis of novel antioxidant molecules, such as flavonoid analogues.[1]

The antioxidant activity of phenolic compounds like this compound is primarily attributed to the hydrogen-donating ability of the hydroxyl group attached to the aromatic ring. The presence of bulky tert-butyl groups at the ortho positions enhances the stability of the resulting phenoxyl radical, thereby increasing its antioxidant potency and preventing it from initiating further radical reactions.[1]

Applications in Antioxidant Research

-

Scavenging of Free Radicals: this compound and its derivatives are effective in neutralizing stable free radicals, a key aspect of their antioxidant function.[1]

-

Inhibition of Lipid Peroxidation: This compound can inhibit the oxidative degradation of lipids, a critical process in cellular damage and the deterioration of food products.[1]

-

Synthesis of Novel Antioxidants: It is a valuable precursor for the synthesis of more complex antioxidant molecules with potentially enhanced biological activities.[1][3]

-

Stabilizer in Commercial Products: Its ability to mitigate oxidative processes makes it a useful additive in polymers and cosmetics to extend shelf-life and maintain product integrity.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thus neutralizing the radical and terminating the oxidative chain reaction.

A plausible, though not yet directly demonstrated for this specific compound, cellular antioxidant mechanism involves the activation of the Keap1-Nrf2 signaling pathway . Many phenolic antioxidants are known to activate this pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Diagram of the Proposed Keap1-Nrf2 Signaling Pathway

Caption: Proposed Keap1-Nrf2 signaling pathway activation.

Quantitative Data

| Compound | DPPH Radical Scavenging (% Inhibition at 100 µM) | Lipid Peroxidation Inhibition (% at 100 µM) |

| Arylidene flavanone (B1672756) derivative | 70.8% (at 30 min) | 77.4% |

| Chalcone derivative | 61.1% (at 30 min) | Not Reported |

| Flavanone derivative 1 | 29.3% (at 30 min) | 21.1% |

| Flavanone derivative 2 | 32.0% (at 30 min) | 59.3% |

Data extracted from a study on flavonoid analogues of this compound.[1]

Experimental Protocols

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Diagram of the DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

-

This compound

-

DPPH (2,2-Diphenyl-1-picrylhydrazyl)

-

Positive controls (e.g., Ascorbic acid, Trolox, BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.

-

Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add a small volume of the different concentrations of the test compound or positive control. A blank containing only methanol and a control containing DPPH solution and methanol should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the antioxidant's ability to inhibit this process.

Diagram of the TBARS Assay Workflow

References

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a versatile intermediate in the synthesis of various pharmaceutical agents. This document details its application in the development of a potent protein tyrosine kinase inhibitor, flavonoid analogues with antioxidant properties, and as a crucial building block for the metabolite of an antiarthritic drug candidate.

Synthesis of a Potent Protein Tyrosine Kinase Inhibitor: TX-1123

This compound serves as a key starting material for the synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent inhibitor of protein tyrosine kinases (PTKs) with potential antitumor activity.[1] TX-1123 has been shown to target several kinases including Src, eEF2-K, PKA, and EGFR-K/PKC, and also exhibits cyclooxygenase (COX) inhibitory activity.

Experimental Protocol: Synthesis of TX-1123

A general synthesis for analogous 2-hydroxyarylidene-4-cyclopentene-1,3-diones involves the condensation of the corresponding benzaldehyde (B42025) with 4-cyclopentene-1,3-dione (B1198131).

Materials:

-

This compound

-

4-Cyclopentene-1,3-dione

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and 4-cyclopentene-1,3-dione (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure TX-1123.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₅H₂₂O₂ | 234.34 | 189-191 |

| TX-1123 | C₂₀H₂₄O₃ | 312.41 | Not specified |

Signaling Pathway Inhibition by TX-1123

TX-1123 acts as a multi-kinase inhibitor, disrupting key signaling pathways involved in cell growth, proliferation, and inflammation. A simplified representation of its inhibitory action is depicted below.

Caption: Inhibition of multiple signaling pathways by TX-1123.

Synthesis of Flavonoid Analogues with Antioxidant Activity

This compound is a valuable precursor for the synthesis of flavonoid analogues. These compounds, incorporating the sterically hindered phenolic moiety, exhibit significant antioxidant properties by scavenging free radicals.

Experimental Protocol: Synthesis of Flavanones

This protocol describes the synthesis of flavanones via an aldol (B89426) condensation of 2-hydroxyacetophenones with this compound.[2]

Materials:

-

This compound

-

Substituted 2-hydroxyacetophenone (B1195853) (e.g., 5-bromo-2-hydroxyacetophenone)

-

Dry methanol (B129727) saturated with hydrogen chloride (HCl) gas

Procedure:

-

To a flask containing dry methanol saturated with HCl gas, add equimolar amounts of this compound and the substituted 2-hydroxyacetophenone.[2]

-

Stir the mixture at room temperature for 4 hours.[2]

-

The product will precipitate out of the reaction mixture.[2]

-

Cool the mixture and filter the solid product.

-

Wash the precipitate with cold methanol and dry to obtain the pure flavanone (B1672756).[2]

Quantitative Data:

| Starting Material (2-hydroxyacetophenone) | Product (Flavanone) | Yield (%) |

| 5-bromo-2-hydroxy-acetophenone | 6-bromo-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-chroman-4-one | >70 |

| 5-chloro-2-hydroxy-acetophenone | 6-chloro-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-chroman-4-one | >70 |

| Compound | DPPH Radical Scavenging (%) (30 min) | Inhibition of Lipid Peroxidation (%) |

| 6-bromo-flavanone analogue | 29.3 | 21.1 |

| 6-chloro-flavanone analogue | 32.0 | 59.3 |

| Arylidene flavanone 5 | 70.8 | 77.4 |

Data from a study on flavonoid analogues.[2]

Antioxidant Mechanism of Flavonoid Analogues

The antioxidant activity of these flavonoid analogues stems from the ability of the hindered phenolic group to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.

Caption: Free radical scavenging by flavonoid analogues.

Synthesis of a Metabolite of the Antiarthritic Drug Candidate S-2474

This compound is a key intermediate in the synthesis of a major metabolite of S-2474, an antiarthritic drug candidate. The synthesis involves the tert-butyl hydroxylation of a derivative of this aldehyde.

Experimental Protocol: Synthesis of tert-Butyl-Hydroxylated this compound

A short and efficient synthesis has been developed for this key intermediate.[3]

Materials:

-

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-2,2-dimethylpropanal

-

Hydrogen bromide (HBr) in acetic acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-2,2-dimethylpropanal in dichloromethane.

-

Cool the solution to 0 °C.

-

Add HBr in acetic acid and DMSO dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the tert-butyl-hydroxylated this compound.

Quantitative Data:

| Intermediate | Product | Overall Yield (%) |

| 2-tert-butyl-p-cresol | tert-butyl-hydroxylated this compound | 45 (over 4 steps)[3] |

Experimental Workflow

The synthesis of the S-2474 metabolite precursor involves a multi-step process starting from readily available materials.

Caption: Synthetic workflow for the S-2474 metabolite precursor.

References

- 1. FDR-controlled metabolite annotation for high-resolution imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short synthesis of tert-butyl-hydroxylated this compound: Synthesis of tert-butyl-hydroxylated S-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde in Biodegradable Hydrogels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) in the formulation of biodegradable hydrogels. BHT-CHO, a derivative of the common antioxidant butylated hydroxytoluene (BHT), offers unique properties for creating advanced hydrogel systems with potential applications in drug delivery and tissue engineering.

Introduction

This compound is a versatile organic compound that can be utilized as a monomer in polymerization reactions to create novel biomaterials.[1][2] Its aldehyde functionality allows for the formation of azomethine linkages through reaction with amine-containing compounds, such as melamine (B1676169).[1][2] This reaction forms the basis for the synthesis of biodegradable polyazomethine hydrogels. The incorporation of the sterically hindered phenolic group from BHT-CHO is anticipated to impart antioxidant properties to the hydrogel matrix, which can be beneficial for protecting encapsulated therapeutic agents from oxidative degradation and mitigating oxidative stress in biological environments.

Synthesis of Biodegradable Polyazomethine Hydrogels

Biodegradable hydrogels can be synthesized using this compound and melamine through an oxidative polymerization reaction.[1][2] This process results in a crosslinked polyazomethine network.

General Reaction Scheme:

Caption: Synthesis of polyazomethine hydrogel.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature could not be accessed, the following outlines the general steps based on available information. Researchers should optimize these protocols for their specific applications.

Protocol 1: Synthesis of Polyazomethine Hydrogels

Materials:

-

This compound (BHT-CHO)

-

Melamine

-

Suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

-

Oxidizing agent

Procedure:

-

Dissolve this compound and melamine in the chosen solvent in a reaction vessel. The molar ratio of the reactants will influence the properties of the resulting hydrogel and should be systematically varied for optimization.

-

Introduce the oxidizing agent to initiate the polymerization reaction. The reaction is typically carried out at a specific temperature and for a duration sufficient to allow for the formation of the crosslinked hydrogel network.

-

After the reaction is complete, the resulting hydrogel is typically purified to remove any unreacted monomers and byproducts. This may involve washing with various solvents.

-

The purified hydrogel is then dried, for example, by freeze-drying, to obtain a xerogel for characterization.

Protocol 2: Swelling Studies

Objective: To determine the water uptake capacity of the hydrogel.

Procedure:

-

A pre-weighed, dry hydrogel sample (Wd) is immersed in a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature (e.g., 37 °C).

-

At predetermined time intervals, the hydrogel is removed from the buffer, and excess surface water is carefully blotted away.

-

The swollen hydrogel is weighed (Ws).

-

The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: In Vitro Biodegradation Study

Objective: To assess the degradation rate of the hydrogel in a simulated physiological environment.

Procedure:

-

A pre-weighed, dry hydrogel sample (Wi) is placed in a buffer solution (e.g., PBS, pH 7.4) containing a hydrolytic enzyme (e.g., lysozyme) at 37 °C.

-

At selected time points, the hydrogel is removed, washed with distilled water to stop the enzymatic reaction, and then dried to a constant weight (Wt).

-

The weight loss percentage is calculated as: Weight Loss (%) = [(Wi - Wt) / Wi] x 100

Protocol 4: Drug Loading and In Vitro Release Study

Objective: To evaluate the hydrogel's capacity to load a therapeutic agent and its subsequent release profile.

Procedure:

-

Loading: A known weight of the dry hydrogel is immersed in a solution of the drug of interest at a specific concentration. The hydrogel is allowed to swell and absorb the drug solution for a defined period. The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

-

Release: The drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS, pH 7.4) at 37 °C with gentle agitation.

-

At various time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

The concentration of the released drug in the aliquots is quantified to determine the cumulative drug release profile over time.

Data Presentation

Due to the inability to access the full text of primary research articles, specific quantitative data for melamine-based poly(azomethine) hydrogels derived from this compound is not available. The following tables are templates that researchers can use to structure their experimental data.

Table 1: Mechanical Properties of Polyazomethine Hydrogels

| Hydrogel Formulation | Tensile Strength (kPa) | Young's Modulus (kPa) | Elongation at Break (%) |

| Control | |||

| Hydrogel A | |||

| Hydrogel B |

Table 2: Swelling and Biodegradation of Polyazomethine Hydrogels

| Hydrogel Formulation | Swelling Ratio (%) at 24h | Biodegradation (%) at 7 days |

| Control | ||

| Hydrogel A | ||

| Hydrogel B |

Table 3: Drug Loading and Release from Polyazomethine Hydrogels

| Hydrogel Formulation | Drug Loading Capacity (mg/g) | Cumulative Drug Release (%) at 24h |

| Control | ||

| Hydrogel A | ||

| Hydrogel B |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of these biodegradable hydrogels.

References

Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a Precursor for Protein Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine kinases (PTKs) are a class of enzymes that play a critical role in cellular signal transduction pathways, regulating essential processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for therapeutic intervention. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific PTKs is a cornerstone of modern drug discovery.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a valuable synthetic precursor for the generation of a class of potent protein tyrosine kinase inhibitors. Its sterically hindered phenolic structure provides a key scaffold for the development of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PTK inhibitors derived from this precursor, with a focus on the well-characterized inhibitor, 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123).

Mechanism of Action and Signaling Pathways

Derivatives of this compound, such as TX-1123, have been shown to inhibit the activity of several protein tyrosine kinases, including members of the Src family and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] These kinases are crucial components of signaling pathways that are often hyperactivated in cancer.

EGFR Signaling Pathway: The EGFR signaling cascade is initiated by the binding of ligands like epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins that activate downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which promote cell proliferation and survival.[5][6] Inhibitors derived from this compound can block the kinase activity of EGFR, thereby preventing these downstream signaling events.

Src Family Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion.[7] It is often overexpressed and hyperactivated in various cancers. Src is involved in signaling downstream of receptor tyrosine kinases, integrins, and G-protein coupled receptors. Its activation leads to the phosphorylation of numerous substrates, triggering cascades such as the RAS-MAPK and PI3K-AKT pathways.[8][9]

Quantitative Data Summary

The inhibitory activity of TX-1123, a derivative of this compound, has been quantified against several kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme/Cell Line | IC50 (µM) | Reference |